5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers
5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers
CAS Number: 179897-94-0[1][2][3][4]
This technical guide provides an in-depth overview of 5-Fluoro-2-methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Properties and Safety Information
5-Fluoro-2-methoxyphenylboronic acid is an organic compound that serves as a crucial building block in various organic syntheses. It typically appears as a white to off-white crystalline powder.[3]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₃ | [4] |
| Molecular Weight | 169.95 g/mol | [1][4] |
| Melting Point | 144-153 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | |
| Density | 1.26 g/cm³ | |
| Solubility | Soluble in Methanol | |
| Flash Point | 157.6 °C |
Identification and Registration
| Identifier | Value | Source |
| CAS Number | 179897-94-0 | [1][2][3][4] |
| EC Number | 605-875-8 | [4] |
| MDL Number | MFCD01863526 | [1] |
| PubChem CID | 2782673 | [4] |
Safety and Handling
5-Fluoro-2-methoxyphenylboronic acid is classified as a skin and eye irritant and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a Type N95 (US) respirator, should be used when handling this compound.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Organic Synthesis
5-Fluoro-2-methoxyphenylboronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound is also utilized in copper-catalyzed arylation reactions.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using 5-Fluoro-2-methoxyphenylboronic acid with an aryl bromide. This protocol is a general guideline and may require optimization based on the specific substrate.
Materials and Equipment
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Reagents:
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5-Fluoro-2-methoxyphenylboronic acid (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
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Base (e.g., anhydrous potassium carbonate, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 mixture)
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Ethyl acetate (B1210297)
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Brine solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
-
-
Equipment:
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Schlenk flask or round-bottom flask with a condenser
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Magnetic stir bar and stir plate
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Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
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Column chromatography setup
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Procedure
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 5-Fluoro-2-methoxyphenylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and anhydrous potassium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask. The volume should be sufficient to create a stirrable mixture (approximately 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
